Go 6983

PKC isoform selectivity PKD1 signaling cell proliferation

Go 6983 (Gö 6983) is the definitive pan-PKC inhibitor for unambiguous discrimination between PKCμ/PKD1-dependent and classical/novel PKC-mediated signaling. Unlike Gö 6976 (inhibits PKCμ) or Ro 31-8220 (off-target suppression of MAPKAP-K1b, MSK1, S6K1, GSK3β), Go 6983 exhibits sub-10 nM potency against PKCα/β/γ/δ while sparing PKCμ (IC50 20 μM). This selectivity eliminates interpretive confounds inherent in dual PKCμ/PKCδ inhibition. Validated in cardiac I/R injury models (100 nM: LVDP recovery 89%, superoxide reduction 90%). DMSO solubility of 50–59 mg/mL enables ≤0.1% vehicle at working concentrations. Pair with Gö 6976 for dual-inhibitor isoform parsing.

Molecular Formula C26H26N4O3
Molecular Weight 442.5 g/mol
CAS No. 133053-19-7
Cat. No. B1684112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGo 6983
CAS133053-19-7
Synonyms2-(1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide
Gö6983
Go 6983
Go-6983
Go6983
Molecular FormulaC26H26N4O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32)
InChIKeyLLJJDLHGZUOMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Go 6983 (CAS 133053-19-7): Pan-PKC Inhibitor with Differentiated PKCμ/PKD1 Selectivity Profile


Go 6983 (GOE 6983, Gö 6983) is a cell-permeable, reversible, ATP-competitive bisindolylmaleimide-class protein kinase C (PKC) inhibitor that targets multiple PKC isozymes across classical (α, β, γ), novel (δ), and atypical (ζ) subgroups [1]. Unlike earlier-generation PKC inhibitors, Go 6983 exhibits a distinctive isoform selectivity signature characterized by sub-10 nM potency against PKCα, PKCβ, PKCγ, and PKCδ, moderate activity against PKCζ (60 nM), and negligible inhibition of PKCμ (also known as protein kinase D1, PKD1) with an IC50 of 20 μM . This unique selectivity window enables researchers to differentiate PKCμ-dependent signaling from classical and novel PKC-mediated pathways, a capability not shared by structurally related analogs such as Gö 6976, Ro 31-8220, or GF109203X [2].

Why Go 6983 Cannot Be Substituted with Gö 6976, Ro 31-8220, or GF109203X in PKC Signaling Studies


Substituting Go 6983 with other pan-PKC inhibitors or isoform-selective compounds introduces significant interpretive confounds in experimental systems. Gö 6976 potently inhibits classical PKCs (α, β) and PKCμ/PKD1 but lacks activity against novel PKCδ and atypical PKCζ, producing a fundamentally different pathway inhibition pattern [1]. Ro 31-8220 inhibits PKCα, β, γ, and ε with single-digit nanomolar potency but also potently suppresses multiple off-target kinases including MAPKAP-K1b (IC50 3 nM), MSK1 (8 nM), S6K1 (15 nM), and GSK3β (38 nM), severely compromising interpretation of PKC-specific effects . GF109203X exhibits ~2-3-fold weaker potency against classical PKCs (IC50 16-20 nM) compared to Go 6983 and fails to inhibit PKCμ/PKD1, yet its selectivity relative to Go 6983 for novel PKC isoforms remains incompletely characterized . These divergent selectivity profiles preclude direct substitution without extensive re-validation of pathway specificity.

Go 6983 vs. Gö 6976, Ro 31-8220, and GF109203X: Quantitative Comparative Evidence for Scientific Selection


Go 6983 vs. Gö 6976: Differentiated PKCδ and PKCμ/PKD1 Inhibition Defines Functional Outcomes

Go 6983 inhibits PKCδ with an IC50 of 10 nM, whereas Gö 6976 exhibits no measurable inhibition of PKCδ at concentrations up to 1 μM [1]. Conversely, Go 6983 shows negligible inhibition of PKCμ/PKD1 (IC50 = 20 μM), while Gö 6976 potently inhibits PKCμ/PKD1 with an IC50 of 20 nM [2]. In a functional assay using IL-6-dependent B9 plasmacytoma cells, Gö 6976 completely blocked cell proliferation, whereas Go 6983 had no effect on cell growth, demonstrating that PKCμ/PKD1 activity is required for proliferation in this model system [3].

PKC isoform selectivity PKD1 signaling cell proliferation IL-6 signaling

Go 6983 vs. Ro 31-8220: Superior Kinome Selectivity with Reduced Off-Target Kinase Inhibition

Ro 31-8220 inhibits PKCα, PKCβI, PKCβII, PKCγ, and PKCε with IC50 values of 5 nM, 24 nM, 14 nM, 27 nM, and 24 nM respectively . However, Ro 31-8220 also potently inhibits MAPKAP-K1b (IC50 3 nM), MSK1 (8 nM), S6K1 (15 nM), and GSK3β (38 nM) . In contrast, Go 6983 has been characterized primarily for its PKC isoform inhibition profile with no reported sub-100 nM off-target kinase activity in published selectivity panels, though systematic profiling comparable to Ro 31-8220 is limited [1]. For experiments requiring clean attribution of effects to PKC signaling, Go 6983 offers a lower risk of confounding off-target kinase effects.

kinase selectivity off-target profiling MAPKAP-K1b GSK3β

Go 6983 vs. GF109203X: Enhanced Potency Against Classical PKC Isoforms

Go 6983 inhibits PKCα and PKCβ with IC50 values of 7 nM each . GF109203X inhibits PKCα, PKCβI, and PKCβII with IC50 values of 20 nM, 17 nM, and 16 nM respectively in cell-free assays . This represents an approximate 2-3-fold potency advantage for Go 6983 against classical PKC isoforms. Additionally, Go 6983 inhibits PKCδ (IC50 10 nM) with potency comparable to its classical PKC inhibition, whereas GF109203X's activity against novel PKC isoforms is less well-characterized in direct comparative studies [1].

PKC inhibition potency classical PKC isoforms PKCα PKCβ

Go 6983 Functional Differentiation from Gö 6976 in MARCKS Phosphorylation Assays

In digitonin-permeabilized C6 glioma cell membranes, MARCKS (myristoylated alanine-rich C-kinase substrate) phosphorylation was inhibited by Go 6983 but was unaffected by Gö 6976 or the calcium chelator EGTA [1]. This differential effect demonstrates that the PKC isoform(s) responsible for MARCKS phosphorylation in this system are sensitive to Go 6983 but not to Gö 6976, implicating novel PKCδ (inhibited by Go 6983 but not Gö 6976) or atypical PKCζ (inhibited by Go 6983 with IC50 60 nM) as the relevant kinases. The functional consequence—Go 6983 inhibits MARCKS phosphorylation while Gö 6976 does not—provides a clear experimental discriminator.

MARCKS PKC substrate phosphorylation atypical PKC C6 glioma

Go 6983 Solubility and Formulation Stability: Differentiated Handling Profile for In Vitro Applications

Go 6983 demonstrates DMSO solubility up to 50-59 mg/mL (approximately 113-133 mM) at 25°C, with some vendor datasheets reporting solubility up to 89 mg/mL (201 mM) . This solubility profile exceeds that reported for structurally related compounds such as GF109203X, which typically requires lower stock concentrations. Go 6983 is insoluble in water and ethanol, necessitating DMSO stock preparation with subsequent dilution into aqueous buffers . Lyophilized powder is stable for 12-36 months at -20°C under desiccated conditions; DMSO stock solutions stored at -20°C are stable for up to 1-3 months .

solubility DMSO formulation stability storage

Go 6983 Cardioprotective Efficacy: Functional Validation in Myocardial Ischemia/Reperfusion Injury Models

In isolated perfused rat hearts subjected to ischemia/reperfusion (I/R) injury, administration of Go 6983 (100 nM) at the onset of reperfusion significantly improved left ventricular developed pressure (LVDP) recovery to 89% of baseline values and LVDP rate recovery to 74% of baseline, compared to I/R + polymorphonuclear neutrophil (PMN) hearts without inhibitor . Go 6983 treatment also significantly reduced PMN adherence to endothelium, PMN infiltration into myocardium, and inhibited superoxide release from PMNs by 90% [1]. Go 6983 may offer greater cardioprotection than other broad-spectrum PKC inhibitors in postischemic reperfusion injury because it inhibits PKCζ as well as four other isoforms [2].

cardioprotection ischemia/reperfusion injury PKCζ neutrophil infiltration

Go 6983 (CAS 133053-19-7): Validated Application Scenarios for PKC Pathway Dissection and Cardioprotection Research


Discriminating PKCμ/PKD1-Dependent vs. PKCδ-Dependent Signaling Pathways in Cell Proliferation and Survival Assays

Researchers can employ a dual-inhibitor strategy using Go 6983 and Gö 6976 to parse PKC isoform contributions to cellular phenotypes. In IL-6-dependent B9 plasmacytoma cells, Gö 6976 (which inhibits PKCμ/PKD1) completely blocks proliferation, whereas Go 6983 (which spares PKCμ/PKD1 but inhibits PKCδ) has no effect on cell growth [1]. This differential outcome enables unambiguous assignment of proliferative signaling to PKCμ/PKD1. For experiments examining PKCδ-dependent processes (e.g., apoptosis regulation, oxidative stress responses), Go 6983 provides a tool that inhibits PKCδ while minimizing confounding effects on PKCμ/PKD1-mediated pathways [2].

Myocardial Ischemia/Reperfusion Injury Studies Requiring Validated In Vivo PKC Inhibition with Functional Recovery Metrics

Go 6983 is validated in isolated perfused rat heart models of I/R injury, where administration at 100 nM during reperfusion improves left ventricular developed pressure recovery to 89% of baseline and reduces superoxide release from neutrophils by 90% [1]. This established experimental paradigm includes quantitative functional endpoints (LVDP, LVDP rate) and mechanistic readouts (PMN adherence, infiltration, superoxide production), providing a reproducible framework for cardioprotection studies. Go 6983's inhibition of PKCζ, in addition to classical and novel PKCs, may confer advantages over PKC inhibitors lacking atypical PKC coverage in postischemic reperfusion settings [2].

MARCKS Phosphorylation Studies Distinguishing Novel/Atypical PKC Activity from Classical PKC Signaling

In C6 glioma cell membrane preparations, Go 6983 inhibits MARCKS phosphorylation, whereas Gö 6976 and the calcium chelator EGTA have no effect [1]. This experimental system provides a functional readout for novel PKCδ and/or atypical PKCζ activity, as these isoforms are inhibited by Go 6983 but spared by Gö 6976. Researchers studying MARCKS-mediated cytoskeletal regulation, membrane-cytoskeleton interactions, or PKC substrate specificity can leverage this differential inhibition pattern to validate isoform involvement without requiring genetic knockdown approaches.

PKC Signaling Studies Requiring High-Dose DMSO Stock Preparation with Minimal Vehicle Interference

For cell-based assays requiring high concentrations of PKC inhibitor with minimal DMSO vehicle exposure, Go 6983's DMSO solubility of 50-59 mg/mL (113-133 mM) enables preparation of 50-100 mM stock solutions [1]. This solubility profile permits working concentrations up to 10 μM while maintaining final DMSO concentrations below 0.1%, reducing vehicle-related cytotoxicity and confounding transcriptional effects. The compound is stable as a lyophilized powder for 12-36 months at -20°C, with DMSO stock solutions stable for 1-3 months under appropriate storage, supporting long-term experimental reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Go 6983

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.